Isomyristicin

Vue d'ensemble

Description

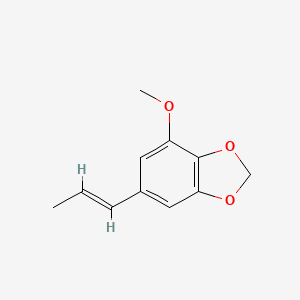

Isomyristicin is a naturally occurring compound belonging to the class of phenylpropanoids. It is structurally related to myristicin, a compound found in nutmeg and other spices. This compound is known for its potential biological activities and is found in various plants, including those of the Apiaceae family .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isomyristicin can be synthesized through several chemical routes. One common method involves the isomerization of myristicin under specific conditions. The process typically requires the use of catalysts and controlled temperatures to achieve the desired isomerization.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process may include steam distillation followed by purification steps like chromatography to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Reaction Mechanism

The isomerization involves the conversion of the double bond in myristicin to a conjugated system, enhancing its stability and altering its chemical properties. The reaction can be summarized as follows:

Yields and Purity

In one study, the yield of this compound was reported at approximately 84%, with a purity of around 90% (E:Z ratio of 6:1) after purification processes .

Chemical Reactions Involving this compound

This compound participates in various chemical reactions, including oxidation and nitration. Below are some notable reactions:

Oxidation to Myristicin Aldehyde

This compound can be oxidized to form myristicin aldehyde using potassium permanganate as an oxidizing agent. The reaction conditions typically involve:

-

Temperature : Approximately 80-90 °C.

-

Procedure : this compound is suspended in water and treated with potassium permanganate over a period while maintaining stirring.

Nitration Reaction

This compound can also undergo nitration to form nitro derivatives. This reaction typically involves:

-

Reagents : Tetranitromethane and pyridine.

-

Conditions : The reaction mixture is cooled and stirred for a short duration before quenching.

The nitration can be expressed as follows:

Research Findings on this compound Reactions

Research has demonstrated that the structural changes in this compound affect its biological activity and chemical reactivity.

Applications De Recherche Scientifique

Isomyristicin has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: Studies have explored its potential as an insecticide and its effects on different biological systems.

Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mécanisme D'action

The mechanism of action of isomyristicin involves its interaction with various molecular targets and pathways. It has been shown to interfere with enzyme activities and signaling pathways in biological systems. For instance, it can induce apoptosis in certain cell types by activating caspase cascades and stimulating cytochrome c release .

Comparaison Avec Des Composés Similaires

Isomyristicin is structurally similar to other phenylpropanoids such as:

Myristicin: Found in nutmeg, it shares a similar structure but differs in its biological activities.

Elemicin: Another related compound with distinct properties and uses.

Activité Biologique

Isomyristicin, a naturally occurring aromatic ether, is primarily found in the essential oils of nutmeg and other spices. Its structural similarity to myristicin has drawn attention to its potential biological activities, particularly in pharmacology and toxicology. This article delves into the biological activity of this compound, focusing on its anti-parasitic properties, potential therapeutic applications, and mechanisms of action.

- Chemical Formula : CHO

- Appearance : Clear light yellow liquid

- Solubility : Soluble in ethanol

This compound is derived from myristicin through various chemical reactions, including isomerization. It is predominantly sourced from plants in the Apiaceae family and is noted for its aromatic properties, making it valuable in the flavor and fragrance industry.

Anti-Parasitic Effects

This compound has been studied for its anthelmintic properties, particularly against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Research indicates that this compound exhibits significant toxicity towards schistosomula at various concentrations:

In a study utilizing the xWORM technique and Scanning Electron Microscopy (SEM), this compound demonstrated dose-dependent lethal effects on schistosomula, inducing tegumental damage and affecting key morphological features of the parasites .

| Compound | Parasite | IC (μg/mL) | Observed Effects |

|---|---|---|---|

| This compound | S. mansoni | 150.5 | Tegumental damage |

| This compound | T. muris | 20.9 | Affects cuticle and bacillary glands |

| Bergapten | S. mansoni | 8.6 | More potent than this compound |

| Bergapten | T. muris | 10.6 | Induces significant morphological changes |

The exact mechanism by which this compound exerts its anti-parasitic effects involves interaction with specific proteins or enzymes crucial to the life cycle of S. mansoni. Further studies are necessary to elucidate these interactions and their implications for therapeutic development .

Other Biological Activities

In addition to its anti-parasitic properties, this compound has been explored for other potential biological activities:

- Anti-inflammatory : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although more research is required to confirm these effects.

- Antioxidant : The compound's structural characteristics indicate possible antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

A notable study highlighted the efficacy of this compound alongside other compounds derived from medicinal plants. The research utilized advanced imaging techniques to assess the impact of these compounds on parasitic infections, revealing significant biological activity that warrants further exploration .

Propriétés

IUPAC Name |

4-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUZAAUGHUHIDS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317803 | |

| Record name | Isomyristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomyristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18312-21-5, 487-62-7 | |

| Record name | Isomyristicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-6-(propen-1-yl)-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomyristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-methoxy-6-(propen-1-yl)-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomyristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 45 °C | |

| Record name | Isomyristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.